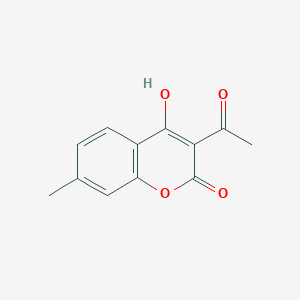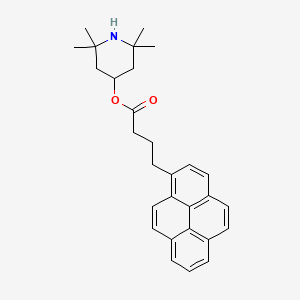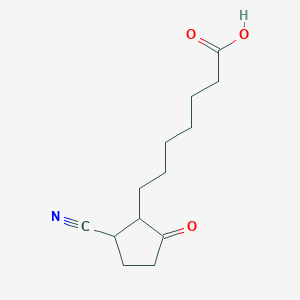
1-Fluoro-2-methylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-methylazulene is an organic compound with the molecular formula C₁₁H₉F. It belongs to the class of azulene derivatives, which are known for their unique aromatic properties and vibrant blue color. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings
Méthodes De Préparation
The synthesis of 1-Fluoro-2-methylazulene can be achieved through various synthetic routes. One common method involves the fluorination of azulene derivatives. For instance, the reaction of azulene with electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium can yield this compound . This method is known for its efficiency and high yield.
Industrial production methods for this compound are not well-documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The choice of reagents and reaction conditions would need to be optimized for large-scale production to ensure cost-effectiveness and safety.
Analyse Des Réactions Chimiques
1-Fluoro-2-methylazulene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the fluorine atom with nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the double bonds in the azulene ring system are reduced using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-2-methylazulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities are being explored, particularly its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including dyes and pigments.
Mécanisme D'action
The mechanism by which 1-Fluoro-2-methylazulene exerts its effects is not fully understood. studies on azulene and its derivatives suggest that these compounds can interact with various molecular targets and pathways. For example, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . The fluorine atom in this compound may enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-methylazulene can be compared with other fluorinated azulene derivatives and similar aromatic compounds:
1-Fluoroazulene: Similar to this compound but lacks the methyl group. It exhibits different reactivity and physical properties due to the absence of the methyl substituent.
2-Fluoroazulene: Another fluorinated azulene derivative with the fluorine atom at a different position. This positional isomer has distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of the azulene ring system with fluorine and methyl substituents, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
180129-07-1 |
|---|---|
Formule moléculaire |
C11H9F |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1-fluoro-2-methylazulene |
InChI |
InChI=1S/C11H9F/c1-8-7-9-5-3-2-4-6-10(9)11(8)12/h2-7H,1H3 |
Clé InChI |
NKISQHKIFQXFPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=CC2=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)



![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)


![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
